molecular formula C13H20BNO4 B8119174 (4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid

(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid

Cat. No.: B8119174
M. Wt: 265.12 g/mol
InChI Key: XQCSHWMLXYPBOR-UHFFFAOYSA-N
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Description

(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl-protected amine and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a boron reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.

    Borylation: The protected amine is then subjected to borylation, where a boronic acid group is introduced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coupled Products: Resulting from Suzuki-Miyaura reactions.

    Phenol Derivatives: From oxidation reactions.

    Substituted Amines: From deprotection and subsequent substitution reactions.

Scientific Research Applications

(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amine and the methyl group, which can influence its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

[2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-9-7-10(5-6-11(9)14(17)18)8-15-12(16)19-13(2,3)4/h5-7,17-18H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSHWMLXYPBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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